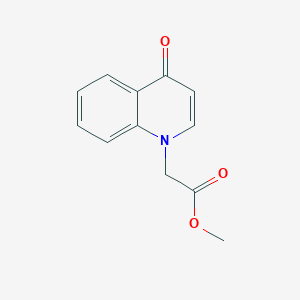

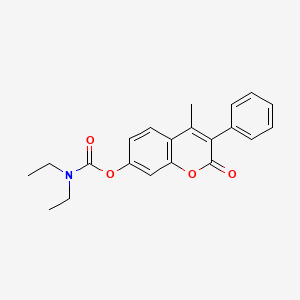

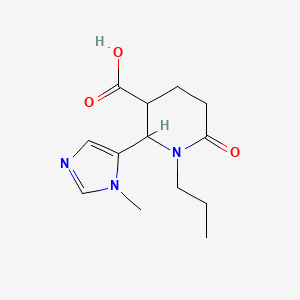

methyl 2-(4-oxoquinolin-1(4H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities

Mécanisme D'action

Target of Action

Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate, also known as (4-Oxo-4H-quinolin-1-yl)-acetic acid methyl ester, is a compound that has been synthesized as a potential diuretic agent . The primary targets of this compound are likely to be the renal cells, specifically those involved in the regulation of fluid balance and electrolyte homeostasis .

Mode of Action

It has been suggested that the compound interacts with its targets in the kidney, leading to an increased diuretic effect . This interaction may involve the inhibition or modulation of specific enzymes or transporters involved in the reabsorption of water and electrolytes, thereby increasing urine output .

Biochemical Pathways

The compound’s effect on the urinary function of the kidney suggests that it may influence several biochemical pathways related to fluid and electrolyte balance . These could include the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance, and the vasopressin pathway, which controls water reabsorption in the kidneys .

Pharmacokinetics

As a potential diuretic agent, its bioavailability and pharmacokinetic properties would be critical factors influencing its therapeutic efficacy .

Result of Action

The primary result of the action of this compound is an increased diuretic effect, leading to increased urine output . This could potentially be used to treat conditions such as hypertension and edema, where reducing fluid volume can help alleviate symptoms .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and composition of the urine, the presence of other medications, and individual patient factors such as renal function and hydration status .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-oxoquinolin-1(4H)-yl)acetate typically involves the condensation of an appropriate ester with a quinoline derivative. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Microwave-assisted synthesis and solvent-free reactions are popular due to their efficiency and reduced use of harmful solvents . These methods not only provide high yields but also reduce reaction times and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes and pigments.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

4-Hydroxyquinoline: A derivative with significant antimicrobial properties.

2-Methylquinoline: Another derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for research and industrial applications .

Propriétés

IUPAC Name |

methyl 2-(4-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)8-13-7-6-11(14)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDOWWOCDFMIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2965772.png)

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride](/img/structure/B2965775.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)